molecular formula C24H40O5 B044175 alpha-Muricholic acid CAS No. 2393-58-0

alpha-Muricholic acid

Cat. No. B044175
CAS RN: 2393-58-0
M. Wt: 408.6 g/mol
InChI Key: DKPMWHFRUGMUKF-GDYCBZMLSA-N
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Description

Synthesis Analysis

Alpha-muricholic acid can be synthesized from chenodeoxycholic acid through a multi-step process involving nine steps with an overall yield of 26% for alpha-muricholic acid and 63% for hyocholic acid, highlighting the synthetic accessibility of these bile acids and their derivatives for further study (Kang & Luecke, 2013).

Molecular Structure Analysis

The molecular structure of alpha-muricholic acid and its conjugates with taurine and glycine have been elucidated through chemical synthesis and analysis. Key intermediates and synthetic pathways provide insights into the structural aspects of alpha-muricholic acid and its potential for further modification and study (Kakiyama et al., 2004).

Chemical Reactions and Properties

Alpha-muricholic acid participates in various chemical reactions, including its conjugation with taurine and glycine, which are essential for its biological function. These synthetic approaches enable the exploration of the metabolism and functional roles of alpha-muricholic acid in biological systems (Kakiyama et al., 2004).

Physical Properties Analysis

The physical properties of alpha-muricholic acid, including its solubility and critical micellar concentration (CMC), are influenced by its hydrophilic nature. These properties are critical for understanding the behavior of alpha-muricholic acid in biological systems and its potential therapeutic applications (Poša & Popović, 2017).

Chemical Properties Analysis

The chemical properties of alpha-muricholic acid, such as its reactivity and interaction with other molecules, are key to its role in bile acid metabolism and its physiological effects. Studies on the chemical synthesis and modifications of alpha-muricholic acid provide valuable insights into its potential for therapeutic use and as a tool for biological research (Kakiyama et al., 2004).

Scientific Research Applications

  • Antioxidant Drug Therapy : Alpha-lipoic acid, a variant of alpha-Muricholic acid, has shown promise as an antioxidant drug therapy for chronic diseases like Alzheimer's, obesity, and cognitive dysfunctions (Gomes & Negrato, 2014).

  • Cholestasis Treatment : Beta MC-tau and alpha MC-tau are effective in protecting against various types of experimental cholestasis, including bile acid-induced cholestasis, suggesting therapeutic applications (Takikawa et al., 1997).

  • Bile Acid Secretion : Beta-muricholate plays a role in bile acid secretion in rat livers, as evidenced by its increase in the secretion of tauro-delta 22-beta-muricholate in liver slices (Thompson et al., 1993).

  • Diabetes and Bile Acid Metabolism : Insulin-treated diabetic rats have shown reduced formation of alpha-muricholic acid from chenodeoxycholic acid, indicating altered bile acid metabolism in diabetes (Ogura & Ayaki, 1987).

  • Gallstone Prevention and Dissolution : Beta-muricholic acid is more effective than ursodeoxycholic acid in preventing and dissolving cholesterol gallstones in mice (Wang & Tazuma, 2002). However, its low solubility and poor cholesterol-dissolving properties might impact its effectiveness in humans (Montet et al., 1987).

  • Metabolic Syndrome Resistance : Mice abundant in muricholic bile acids show resistance to dietary-induced steatosis, weight gain, and impaired glucose metabolism, suggesting benefits against metabolic syndrome (Bonde et al., 2016).

  • Synthesis for Metabolism Studies : The synthesis of Delta(22)-beta-muricholic acid and its conjugates allows for studying its metabolism by bacterial and hepatic enzymes (Kakiyama et al., 2004).

Safety And Hazards

Alpha-Muricholic acid may be harmful in contact with skin and may cause moderate irritation . It may cause eye irritation and may be harmful if swallowed .

Future Directions

Bile acids are signalling hormones involved in the regulation of several metabolic pathways . The ability of bile acids to bind and signal through their receptors is modulated by the gut microbiome, since the microbiome contributes to the regulation and synthesis of bile acids as well to their physiochemical properties .

properties

IUPAC Name

(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMWHFRUGMUKF-GDYCBZMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316249
Record name α-Muricholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Muricholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Muricholic acid

CAS RN

2393-58-0
Record name α-Muricholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Muricholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Muricholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199 - 200 °C
Record name alpha-Muricholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
E Zhang, Y Yan, Y Lei, Y Qu, Z Fan, T Zhang, Y Xu… - 2023 - researchsquare.com
… uniformis signi cantly increased the synthesis of primary and secondary bile acids (alpha-Muricholic acid (α-MCA), Isochenodeoxycholic acid (isoCDCA), hyodeoxycholic acid (HDCA), …
Number of citations: 2 www.researchsquare.com
J Gustafsson - Journal of lipid research, 1979 - ASBMB
… In the bile fistula rats, the main products were chenodeoxycholic acid, alpha-muricholic acid, and beta-muricholic acid. Only small amounts of cholic acid were formed. Incubations of 3 …
Number of citations: 16 www.jlr.org
M Khair, DJ Anderson - Clinical Chemistry, 2023 - academic.oup.com
… The bile acid enantiomers alpha-muricholic acid and beta-muricholic acid were separated on a C18 column (150 mm × 2.1 mm, 3.5 μm, 40 C) using two different organic modifiers in the …
Number of citations: 2 academic.oup.com
JR Merrill, CD Schteingart, LR Hagey, Y Peng… - Journal of lipid …, 1996 - ASBMB
… Nor-CDCA also underwent 6beta-hydroxylation to form nor-alpha-muricholic acid, as well as reduction of its C-23 carboxyl group to form the C23 alcohol. The taurine conjugate of 23(R)…
Number of citations: 17 www.jlr.org
J Shang, H Guo, J Li, Z Li, Z Yan, L Wei, Y Hua… - Frontiers in …, 2022 - frontiersin.org
… acid, Cholic acid, and Tauro-alpha-muricholic acid were increased in the rectal adenoma mouse … Tauro- alpha-muricholic acid, on the other hand, acting as an imperative FXR receptor …
Number of citations: 3 www.frontiersin.org
DW Kang, HF Luecke - Bulletin of the Korean Chemical Society, 2013 - koreascience.kr
${\alpha} $-Muricholic acid was synthesized through 9 steps from chenodeoxycholic acid with 26% overall yield. Hyocholic acid was synthesized through 8 steps from the same starting …
Number of citations: 6 koreascience.kr
JC García-Cañaveras, MT Donato, JV Castell… - Journal of lipid …, 2012 - ASBMB
… The targeted analysis revealed the presence of unexpected minoritary BAs, such as tauro-alpha-Muricholic acid in human serum, thus allowing us to obtain a thorough profiling of …
Number of citations: 256 www.jlr.org
M Kodama, K Kanno, N Kishikawa… - Journal of Hepato …, 2019 - Wiley Online Library
… BA bile acid, CA cholic acid, CDCA chenodeoxycholic acid, DCA deoxycholic acid, HCA hyocholic acid, HDCA hyodeoxycholic acid, LCA lithocholic acid, MCA alpha-muricholic acid, …
Number of citations: 3 onlinelibrary.wiley.com
X Li, Y Kang, Y Huang, Y Xiao, L Song, S Lu… - Biomedicine & …, 2021 - Elsevier
… thetaiotaomicron administration was associated with increases in the concentrations of alpha-muricholic acid, beta-muricholic acid, 12 ketolithocholic acid, and deoxycholic acid which …
Number of citations: 8 www.sciencedirect.com
G Xie, N Deng, T Zheng, X Peng, S Zhang… - Frontiers in Cellular and …, 2022 - frontiersin.org
… They also increased the levels of deoxycholic acid and beta-muricholic acid and decreased those of taurocholate acid, tauro-alpha-muricholic acid, and tauro-beta-muricholic acid in …
Number of citations: 5 www.frontiersin.org

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